2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate

説明

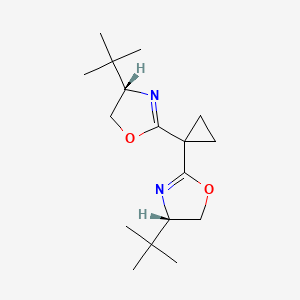

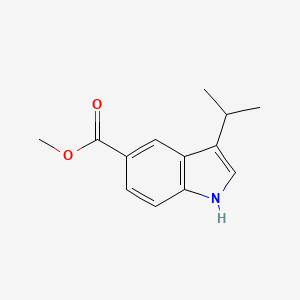

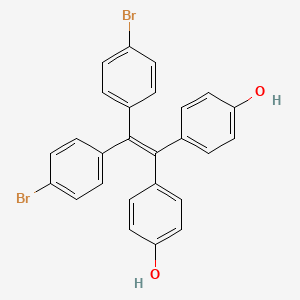

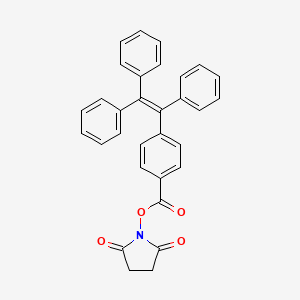

“2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate” is a chemical compound with the molecular formula C31H23NO4 . It has a molecular weight of 473.52 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidin-2,5-dione ring attached to a benzoate group . The elemental composition is C, 78.63; H, 4.90; N, 2.96; O, 13.51 .科学的研究の応用

Organic Synthesis and Chemical Properties

Chemical Synthesis and Reactivity : This chemical framework is utilized in the synthesis of complex molecules due to its reactivity. For example, reactions of alkyl 4-aminobenzoates with maleic anhydride yield alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates, which can be further modified through treatment with secondary amines to achieve diverse chemical structures (Kolyamshin et al., 2007).

Crystal Structure and DFT Studies : The compound and its derivatives are also subjects of crystallographic and conformational analyses to understand their molecular structures better. Density Functional Theory (DFT) studies compare these structures with those determined by X-ray diffraction, providing insights into molecular electrostatic potentials and other physicochemical properties (Huang et al., 2021).

Biomedical Applications

Anticonvulsant Activity : Derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. A study involving the synthesis of a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides showed promising initial anticonvulsant screening results, with some compounds displaying broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).

Monoclonal Antibody Production : In biotechnology, derivatives have been identified that can enhance monoclonal antibody production in Chinese hamster ovary cell cultures. One particular derivative was found to increase cell-specific glucose uptake rate and intracellular adenosine triphosphate during monoclonal antibody production, demonstrating the compound's potential to improve biopharmaceutical manufacturing processes (Aki et al., 2021).

Material Science Applications

Fluorescent Probes : The compound's derivatives have been used to develop fluorescent probes with aggregation-enhanced emission features for real-time monitoring of low carbon dioxide levels. This application highlights the compound's relevance in developing novel materials for environmental monitoring and possibly for biological and medical applications (Wang et al., 2015).

将来の方向性

The future directions for “2,5-Dioxopyrrolidin-1-yl 4-(1,2,2-triphenylvinyl)benzoate” could involve further structural optimization of similar compounds to improve production and quality control of monoclonal antibodies . It might also be used to control the level of galactosylation for the N-linked glycans .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(1,2,2-triphenylethenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23NO4/c33-27-20-21-28(34)32(27)36-31(35)26-18-16-25(17-19-26)30(24-14-8-3-9-15-24)29(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMHDDYZINMVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-Tert-butyl-2-(4-carboxyphenoxy)phenoxy]benzoic acid](/img/structure/B3177556.png)

![4-Methoxybenzo[d]oxazole](/img/structure/B3177577.png)

![5-Chloro-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B3177583.png)